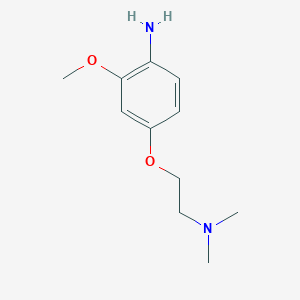
2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol
Descripción general
Descripción
“2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol” is a compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol. It belongs to the class of organic compounds known as tetrahydroisoquinolines .
Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate" . The InChI code for the compound is "1S/C15H21NO3/c1-15(2,3)19-14(18)16-7-6-12-5-4-11(10-17)8-13(12)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3" .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Regiospecific Reduction : Srikrishna et al. (1996) described a method for the regiospecific reduction of quinolines into 1,2,3,4-tetrahydro derivatives, which is likely applicable to compounds like 2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol. This method uses sodium cyanoborohydride and boron trifluoride etherate in methanol (Srikrishna, Reddy, & Viswajanani, 1996).
Enzymatic Resolution for Synthesis : Schönstein, Forró, and Fülöp (2013) demonstrated an enzymatic resolution strategy for synthesizing both enantiomers of calycotomine using N-Boc-protected tetrahydroisoquinolin-1-yl)methanol, providing insights into stereoselective synthesis methods (Schönstein, Forró, & Fülöp, 2013).
Chemical Properties and Reactions
Alkylation and Synthesis of Alkaloids : Coppola (1991) researched the alkylation of N-boc-1,2,3,4-tetrahydroisoquinolines, demonstrating the synthesis of isoquinoline alkaloids using this approach, which is relevant to the study of this compound (Coppola, 1991).
Chirality and Hydrogen Bonding : Mahjoub et al. (2009) investigated the chirality-dependent hydrogen bond direction in jet-cooled (S)-1,2,3,4-tetrahydro-3-isoquinoline methanol, highlighting the structural changes upon ionization, which might be relevant for understanding the properties of similar compounds (Mahjoub et al., 2009).
Applications in Synthesis
- Synthesis of Isoquinoline Alkaloids : Wu et al. (2022) reported a Cu(BF4)2/activated carbon-catalyzed amination of anilines and isoquinolinone, demonstrating a method potentially useful for modifying compounds like this compound (Wu et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-7-6-12-5-4-11(10-17)8-13(12)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBOPYLOTAXPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
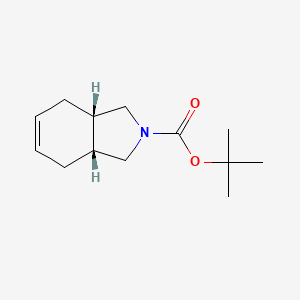


![Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1396838.png)


![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)
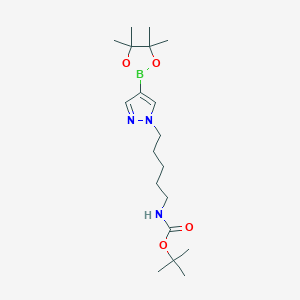
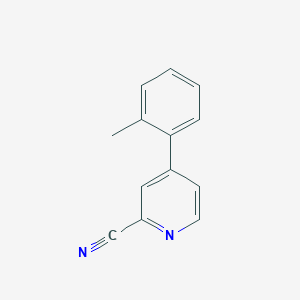
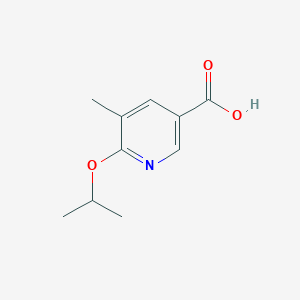
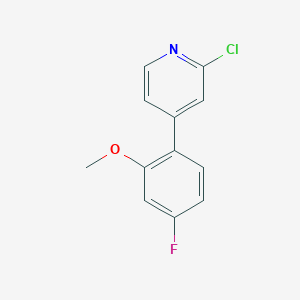
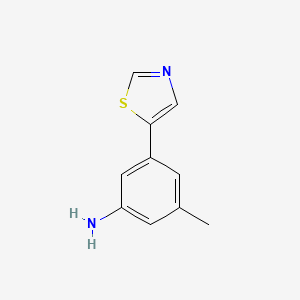
![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)
